2-[(4-Chlorophenyl)methyl]thiophen-3-ol
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Overview
Description
2-[(4-Chlorophenyl)methyl]thiophen-3-ol is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 2-[(4-Chlorophenyl)methyl]thiophen-3-ol can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
2-[(4-Chlorophenyl)methyl]thiophen-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(4-Chlorophenyl)methyl]thiophen-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)methyl]thiophen-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[(4-Chlorophenyl)methyl]thiophen-3-ol can be compared with other similar thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which may differ from those of other thiophene derivatives.
Properties
Molecular Formula |
C11H9ClOS |
---|---|
Molecular Weight |
224.71 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]thiophen-3-ol |
InChI |
InChI=1S/C11H9ClOS/c12-9-3-1-8(2-4-9)7-11-10(13)5-6-14-11/h1-6,13H,7H2 |
InChI Key |
JQKFCVKTUZFNLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=CS2)O)Cl |
Origin of Product |
United States |
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